1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester
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Overview
Description
1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester is an organic compound with the molecular formula C17H24O3. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a cyclohexane ring substituted with a carboxylic acid methyl ester group. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester. The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
- Oxidation yields benzaldehyde derivatives.
- Reduction yields alcohol derivatives.
- Substitution yields various substituted cyclohexane derivatives.
Scientific Research Applications
1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Ethyl Ester: Similar structure with an ethyl ester group instead of a methyl ester.
1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Propyl Ester: Similar structure with a propyl ester group.
Uniqueness: 1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester is unique due to its specific ester group, which influences its reactivity and solubility. The benzyloxy group provides additional stability and potential for further functionalization, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
methyl 1-(2-phenylmethoxyethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-19-16(18)17(10-6-3-7-11-17)12-13-20-14-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCKEODFKBAYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CCOCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204752 |
Source
|
Record name | Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865459-93-4 |
Source
|
Record name | Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865459-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[2-(phenylmethoxy)ethyl]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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